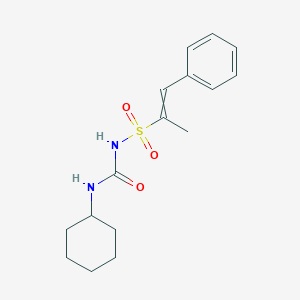
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a butyl group attached to the sulfur atom of a carbothioate moiety, and a 2,2,4-trimethyl substitution pattern on the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a suitable thiocarbonyl compound. One common method is the reaction of 2,2,4-trimethylazetidine with carbon disulfide in the presence of a base, followed by alkylation with butyl bromide. The reaction conditions usually involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-Butyl 2,2,4-trimethylazetidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for the design of novel materials and active ingredients.
Mécanisme D'action
The mechanism of action of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor Modulation: It may interact with receptors, altering their signaling pathways.
Comparaison Avec Des Composés Similaires
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Methyl 2,2,4-trimethylazetidine-1-carbothioate
Comparison: Compared to its similar compounds, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The butyl group provides additional steric hindrance and hydrophobic interactions, making it unique in its class.
Propriétés
Numéro CAS |
54395-85-6 |
|---|---|
Formule moléculaire |
C11H21NOS |
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
S-butyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C11H21NOS/c1-5-6-7-14-10(13)12-9(2)8-11(12,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
JMNBFEWNPDWMJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=O)N1C(CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


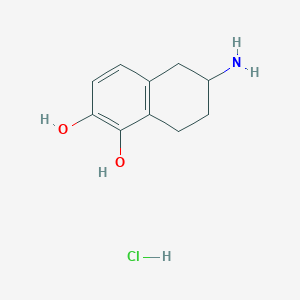
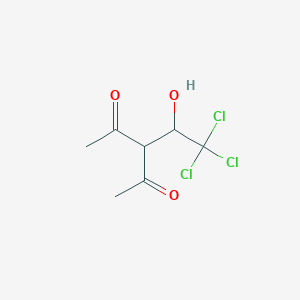

![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
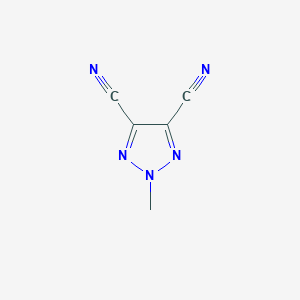
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
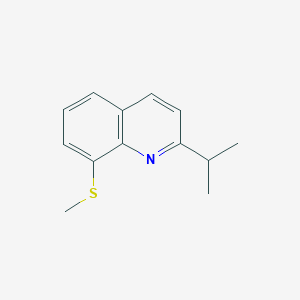
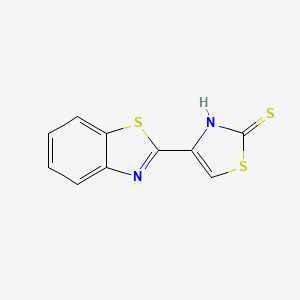
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
